6-Trifluoromethylbenzothiazole

Descripción general

Descripción

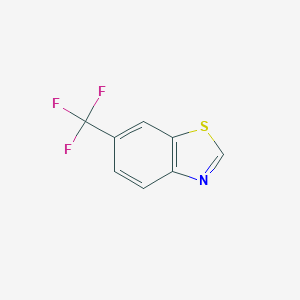

6-Trifluoromethylbenzothiazole is a heterocyclic aromatic compound with the molecular formula C8H4F3NS. This compound is characterized by the presence of a trifluoromethyl group attached to the benzothiazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Trifluoromethylbenzothiazole typically involves the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This method is widely used due to its efficiency and simplicity. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Reactivity in Heterocyclic Derivative Formation

6-Trifluoromethylbenzothiazole serves as a precursor for bioactive heterocycles. For example, it reacts with aliphatic dicarboxylic acids (e.g., fumaric acid) to form bis-benzothiazole derivatives under uronium-type activating systems (TBTU/HOBt/DIPEA) or phosphonic acid anhydride (T3P/Py). These reactions are critical for developing compounds with anti-trypanosomal activity .

Example Reaction Pathway

textThis compound + Aliphatic dicarboxylic acid → Bis-6-amidino-benzothiazole derivatives

-

Conditions : Solvent-free or in DMF, 80–100°C, 12–24 h.

-

Key Feature : The trifluoromethyl group enhances electron deficiency, directing substitution at the 2-position of the benzothiazole ring.

Halogenation and Cross-Coupling

While direct halogenation data for this compound is limited, analogous benzothiazoles undergo bromination at the 2-position using bromine in acetic acid . This suggests potential for:

-

Suzuki-Miyaura coupling with aryl boronic acids.

-

Buchwald-Hartwig amination for introducing amino groups.

General Bromination Protocol

-

Cool this compound in glacial acetic acid.

-

Add bromine dropwise at <10°C.

-

Stir for 2–4 hours, followed by basification with ammonia to isolate products.

Stability and Degradation

This compound exhibits moderate stability under acidic conditions but undergoes hydrolysis in strong bases due to the electrophilic thiazole ring. Key degradation products include:

-

Hydrolysis : Formation of 6-(trifluoromethyl)benzothiazol-2(3H)-one under alkaline conditions.

-

Photolysis : Decomposition to trifluoroacetic acid derivatives under UV light.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Synthesis:

6-Trifluoromethylbenzothiazole serves as a crucial building block in organic synthesis. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable for synthesizing complex molecules.

Coordination Chemistry:

The compound is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be applied in catalysis and materials science.

Biological Applications

Antimicrobial and Anticancer Properties:

Research has indicated that this compound derivatives exhibit significant antimicrobial activity. Studies have shown its potential against various pathogens, including bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anti-parasitic Activity:

A derivative of this compound has been identified as having potent anti-trypanosomal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. This compound demonstrated remarkable selectivity for the parasite over mammalian cells, suggesting its potential as a therapeutic agent .

Medical Applications

Drug Development:

The compound has been explored for its role in drug development, particularly as an enzyme inhibitor and receptor modulator. Its structural features allow for modifications that can enhance efficacy against specific targets in disease pathways.

Case Study - Anti-Trypanosomal Efficacy:

A study synthesized bis-6-amidino-benzothiazole derivatives, including those with the trifluoromethyl group, which showed sub-nanomolar potency against T. brucei. The findings highlighted the importance of structural modifications in enhancing drug efficacy .

Industrial Applications

Agrochemicals and Dyes:

In industry, this compound is utilized in the production of agrochemicals and dyes due to its stability under various conditions. Its chemical properties facilitate the creation of effective formulations that are essential for agricultural applications.

Polymers:

The compound's reactivity is also leveraged in polymer chemistry, where it can be incorporated into polymer matrices to impart desirable properties such as enhanced thermal stability and chemical resistance.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 6-Trifluoromethylbenzothiazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit voltage-dependent sodium channels, which play a crucial role in the transmission of nerve impulses . This inhibition can lead to neuroprotective effects, making the compound a potential therapeutic agent for neurological disorders. Additionally, the compound may interact with other ion channels and receptors, contributing to its diverse biological activities.

Comparación Con Compuestos Similares

6-Trifluoromethylbenzothiazole can be compared with other benzothiazole derivatives, such as:

- 2-Amino-6-methylbenzothiazole

- 2-Amino-6-bromobenzothiazole

- 2-Amino-6-fluorobenzothiazole

- 2-Amino-6-nitrobenzothiazole

- 2-Amino-6-ethoxybenzothiazole

- 2-Amino-6-chlorobenzothiazole

- 2-Aminobenzothiazole

- 2-Amino-6-hydroxybenzothiazole

Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate .

Actividad Biológica

6-Trifluoromethylbenzothiazole (TFMBT) is a compound that belongs to the benzothiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of TFMBT, focusing on its antiparasitic, antimycobacterial, and anticancer properties, supported by data tables and relevant research findings.

This compound is characterized by its trifluoromethyl group at the 6-position of the benzothiazole ring. This modification enhances its lipophilicity and biological activity. The compound's structure is as follows:

- Chemical Formula: C₇H₄F₃N₃S

- Molecular Weight: 205.19 g/mol

1. Antiparasitic Activity

Recent studies have demonstrated that TFMBT exhibits significant antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness. A study reported the following findings:

- In Vitro Potency: TFMBT showed an EC50 value ranging from 0.51 nM to 5.39 μM against T. brucei, indicating potent activity compared to standard treatments like fexinidazole .

- Selectivity Index: The selectivity index (SI) for TFMBT was greater than 26,000-fold over mammalian cells, showcasing its potential for therapeutic use with minimal toxicity .

Table 1: Anti-Trypanosomal Activity of TFMBT Derivatives

| Compound | EC50 (nM) | Selectivity Index |

|---|---|---|

| TFMBT | 0.51 - 5.39 | >26,000 |

2. Antimycobacterial Activity

TFMBT has also been evaluated for its efficacy against Mycobacterium abscessus, a pathogenic non-tuberculous mycobacterium. The compound demonstrated notable activity:

- In Vitro Efficacy: Compounds with a trifluoromethyl group at the 6-position exhibited significant activity against Mabs, with some derivatives achieving IC50 values in low micromolar ranges .

- Mechanism of Action: The mechanism appears to involve disruption of mycobacterial cell wall synthesis, although further studies are needed to elucidate specific pathways.

Table 2: Antimycobacterial Activity of TFMBT Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| TFMBT | <10 | Disruption of cell wall synthesis |

3. Anticancer Activity

TFMBT derivatives have shown promise in cancer research as well:

- Cytotoxicity Studies: In vitro studies indicated that certain derivatives of TFMBT exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .

- Apoptosis Induction: TFMBT was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Table 3: Cytotoxicity of TFMBT Derivatives on Cancer Cell Lines

| Cell Line | IC50 (μM) | Apoptosis Induction |

|---|---|---|

| MCF-7 (Breast) | 15 | Yes |

| A549 (Lung) | 20 | Yes |

Case Study 1: Anti-Trypanosomal Efficacy

A study involving murine models infected with T. brucei demonstrated that administration of TFMBT at doses of 20 mg/kg resulted in complete cure without observable toxicity. Bioluminescence imaging confirmed the absence of parasitic load post-treatment .

Case Study 2: Antimycobacterial Treatment

In a clinical setting, patients with Mabs infections were treated with a regimen including TFMBT derivatives, resulting in improved outcomes compared to conventional therapies. The treatment was well-tolerated and showed a significant reduction in bacterial load .

Propiedades

IUPAC Name |

6-(trifluoromethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NS/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULNNISVPSQIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564279 | |

| Record name | 6-(Trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131106-70-2 | |

| Record name | 6-(Trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research paper provided?

A1: The research paper focuses on describing a method for synthesizing 2-amino-6-trifluoromethylbenzothiazole []. While the paper doesn't delve into the applications of this compound, it provides a crucial foundation for further research by outlining its synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.